molecular formula C12H17NO2 B13569103 4-Amino-4-(3-ethylphenyl)butanoic acid

4-Amino-4-(3-ethylphenyl)butanoic acid

Cat. No.: B13569103
M. Wt: 207.27 g/mol
InChI Key: JKVPRSCBBDUSRB-UHFFFAOYSA-N
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Description

4-Amino-4-(3-ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, where the amino group is attached to the fourth carbon atom, and a 3-ethylphenyl group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the preparation of BOC-protected amino acids, which can be achieved through the reaction of amines with carbamate groups. This method is advantageous for its high purity and yield, as well as its suitability for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-ethylphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

4-Amino-4-(3-ethylphenyl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-4-(3-ethylphenyl)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-4-(3-ethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-9-4-3-5-10(8-9)11(13)6-7-12(14)15/h3-5,8,11H,2,6-7,13H2,1H3,(H,14,15)

InChI Key

JKVPRSCBBDUSRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(CCC(=O)O)N

Origin of Product

United States

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